molecular formula C6H5ClINO B572567 4-Chloro-5-iodo-2-methoxypyridine CAS No. 1261488-16-7

4-Chloro-5-iodo-2-methoxypyridine

Cat. No.: B572567
CAS No.: 1261488-16-7
M. Wt: 269.466
InChI Key: XCHKCEXIINJBAJ-UHFFFAOYSA-N
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Description

Importance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridine scaffolds are of paramount importance in modern organic synthesis due to their role as versatile building blocks. researchgate.netrsc.org The pyridine ring itself is a key component in over 7,000 existing drug molecules and is found in natural products like nicotine (B1678760) and niacin. rsc.orgresearchgate.net The introduction of halogen substituents (F, Cl, Br, I) onto the pyridine ring creates electrophilic sites that are amenable to a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. thieme-connect.de

These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to molecular engineering, enabling chemists to assemble complex, highly functionalized molecules from simpler precursors. nih.govacs.org The differential reactivity of various halogens (I > Br > Cl) on the same ring allows for selective, stepwise functionalization, adding a layer of sophisticated control to synthetic strategies. nih.gov This makes halogenated pyridines indispensable in drug discovery, where they serve as scaffolds for creating libraries of compounds for biological screening, and in the synthesis of agrochemicals and functional materials. nih.govresearchgate.net

Research Significance of 4-Chloro-5-iodo-2-methoxypyridine as a Key Intermediate

Within the broad class of halogenated pyridines, this compound stands out as a particularly significant research intermediate. Its value stems from the distinct electronic properties and positions of its three substituents: a methoxy (B1213986) group, a chlorine atom, and an iodine atom. The presence of two different halogens, chloro and iodo, on the pyridine ring is a key feature.

The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for highly regioselective synthesis, where the iodine at the C5 position can be selectively replaced through reactions like Suzuki or Sonogashira coupling, leaving the chlorine at the C4 position intact for subsequent transformations. This stepwise functionalization is crucial for the controlled and efficient synthesis of complex, unsymmetrical pyridine derivatives.

This compound serves as a critical building block for creating more elaborate molecules, particularly in the development of bioactive compounds for pharmaceutical research. Its defined structure allows chemists to build molecular complexity in a predictable manner, making it an essential tool in the synthesis of novel therapeutic agents and other high-value chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₅ClINO
Molecular Weight283.47 g/mol
CAS Number1261488-16-7
IUPAC NameThis compound nih.gov
SMILESCOC1=NC(=C(C=C1)I)Cl nih.gov

Overview of Current Investigative Avenues in Synthetic and Mechanistic Chemistry of Halopyridines

Current research in the chemistry of halopyridines is vibrant and focused on several key areas. A primary avenue of investigation is the development of novel and more efficient catalytic systems for cross-coupling reactions. nih.gov This includes creating catalysts that are more robust, operate under milder conditions (e.g., room temperature), have lower catalyst loadings, and exhibit higher regioselectivity, especially in polyhalogenated systems. acs.orgresearchgate.net

Mechanistic studies are crucial for understanding and predicting the regioselectivity of these reactions. researchgate.net For di- or polyhalogenated pyridines, the site of the initial oxidative addition of the palladium catalyst is governed by a combination of electronic and steric factors. thieme-connect.denih.gov Generally, oxidative addition is favored at positions with lower electron density and less steric hindrance, often α (C2/C6) or γ (C4) to the ring nitrogen. nih.gov For instance, in 2,4-dihalopyridines, oxidative addition and subsequent cross-coupling typically occur preferentially at the C2 position. nih.govresearchgate.net Understanding these principles allows chemists to design synthetic routes that selectively functionalize one position over another.

Furthermore, researchers are exploring the C-H functionalization of halopyridines as a complementary strategy to cross-coupling, which avoids the need for pre-functionalized starting materials. nih.gov The development of "green" synthetic methods, using more environmentally benign solvents and reagents, is another significant trend in this field. nih.gov These investigative avenues collectively aim to expand the synthetic toolbox for chemists, enabling more efficient, selective, and sustainable access to complex pyridine-based molecules. nih.govrsc.org

Halogenation and Functional Group Introduction Strategies

Direct halogenation of the electron-deficient pyridine ring through electrophilic aromatic substitution typically requires harsh conditions and often results in mixtures of regioisomers. nih.govchemrxiv.org Consequently, more sophisticated methods have been developed to achieve regiocontrol in the introduction of halogen and other functional groups.

Regioselective Introduction of Chlorine and Iodine Atoms on the Pyridine Ring

Achieving regioselective halogenation of pyridines is critical for building complex molecules. chemrxiv.org Standard electrophilic substitution is often inefficient due to the deactivation of the ring by the nitrogen atom. nih.gov Strategies to overcome this involve activating the pyridine ring or using alternative reaction pathways.

One common approach is the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.govresearchgate.net After the desired substitution, the N-oxide can be removed by deoxygenation. For instance, chlorination of pyridine N-oxides can be achieved with reagents like oxalyl chloride and triethylamine to yield 2- and 4-chloropyridines regioselectively. researchgate.net

Radical-based C-H iodination offers another route. A method using potassium persulfate (K₂S₂O₈) and sodium iodide has been developed for the direct iodination of various nitrogen-containing heterocycles. scispace.com This protocol demonstrates C3 and C5 selectivity for pyridones and pyridines, proceeding through an in-situ generated iodo radical. scispace.com

A novel strategy involves the temporary dearomatization of the pyridine ring. By converting pyridines into Zincke imine intermediates, the resulting electron-rich alkenes can undergo highly regioselective halogenation with N-halosuccinimides under mild conditions. chemrxiv.orgchemrxiv.org This ring-opening, halogenation, ring-closing sequence provides reliable access to 3-halopyridines, a class of compounds difficult to obtain through classical methods. chemrxiv.orgchemrxiv.org

Directed Methoxy Functionalization Approaches

The methoxy group, particularly at the 2-position of a pyridine ring, significantly influences subsequent functionalization reactions. It acts as a powerful directing group in various transformations, primarily through its electronic and steric effects. The 2-methoxy group reduces the basicity of the pyridine nitrogen, which can be advantageous in preventing unwanted side reactions. nih.gov For example, the pKa of 2-methoxypyridinium ion is 3.06, considerably lower than the 5.23 for the pyridinium (B92312) ion, an effect attributed to the inductive electron-withdrawing nature of the alkoxy group. nih.gov

This mitigated basicity facilitates reactions that are otherwise low-yielding with more basic pyridines. nih.gov In the context of organometallic chemistry, the 2-methoxy group is a well-established ortho-directing group for metalation, guiding deprotonation to the adjacent C3 position. researchgate.netresearchgate.net This directed lithiation allows for the precise introduction of a wide range of electrophiles at a specific location on the pyridine ring.

Sequential Halogenation and Substituent Installation Techniques

The synthesis of polyfunctionalized pyridines like this compound often relies on the sequential introduction of substituents. This can involve a combination of halogenation and metal-halogen exchange or cross-coupling reactions.

A common pathway involves the initial synthesis of a dihalopyridine, followed by selective functionalization. For example, 2,5-dibromo-4-methoxypyridine can be regioselectively metalated at different positions depending on the reaction conditions, allowing for the introduction of various substituents. researchgate.net A patent for the synthesis of 2-chloro-4-iodo-5-methylpyridine illustrates a multi-step sequential process starting from 2-chloro-5-methylpyridine, which undergoes nitration at the 4-position, followed by reduction of the nitro group to an amine, diazotization, and finally iodination to install the iodine at the C4 position. google.com This highlights how a sequence of classical reactions can be orchestrated to build a specific substitution pattern.

Organometallic Approaches in Pyridine Synthesis

Organometallic reagents, particularly organolithiums, are powerful tools for the C-H functionalization of pyridines, offering pathways that are complementary to electrophilic substitution.

Directed ortho Metalation (DoM) and Lithiation Studies

Directed ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The method relies on a Directed Metalation Group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent and directs deprotonation to a nearby ortho-position. baranlab.org

For 2-substituted pyridines, such as 2-methoxypyridine, the substituent can direct lithiation. The methoxy group in 2-methoxypyridine is known to direct lithiation to the C3 position. researchgate.netacs.org However, the regioselectivity of pyridine lithiation can be complex. Studies on 2-chloro- and 2-methoxypyridine using lithium dialkylamides (LDA or LTMP) have shown that complete C3 lithiation depends on the availability of both H-3 and H-6 protons. researchgate.netnih.gov This led to the proposal of a mechanism involving pre-complexation of the lithium amide near the H-6 proton, followed by the formation of a 3,6-dilithio intermediate. researchgate.netnih.gov

The use of "superbases," such as the BuLi-LiDMAE (lithium dimethylaminoethoxide) mixture, can alter the regioselectivity, enabling lithiation at the C6 position even in the presence of a C2 directing group like methoxy or diphenylphosphino. researchgate.netsci-hub.se

Table 1: Regioselectivity in the Lithiation of 2-Substituted Pyridines
2-SubstituentBasePredominant Lithiation PositionReference
-OCH₃MesityllithiumC3 researchgate.net
-OCH₃LDA / LTMPC3 (via 3,6-dilithio intermediate) researchgate.netnih.gov
-ClLDA / LTMPC3 (via 3,6-dilithio intermediate) nih.gov
-OCH₃BuLi-LiDMAEC6 researchgate.netsci-hub.se
-P(Ph)₂BuLi-LiDMAEC6 sci-hub.se

The regiochemical outcome of a metalation reaction can be governed by either kinetic or thermodynamic control. acs.orgosti.govrsc.org The kinetically controlled product is formed from the fastest deprotonation step, while the thermodynamically controlled product corresponds to the most stable organolithium intermediate. These two products are not always the same, and reaction conditions such as temperature and time can determine which product predominates.

In the metalation of pyridine itself, deprotonation with lithium diisopropylamide (LDA) in THF at -75 °C followed by quenching with an electrophile yields 2-substituted pyridines (kinetic product). acs.org However, if the lithiated intermediate is allowed to warm to 0 °C before quenching, a rearrangement occurs, leading to the formation of the more stable 4-lithiopyridine, which then gives 4-substituted pyridines (thermodynamic product). acs.orgacs.org This temperature-dependent selectivity provides a powerful tool for accessing different isomers from a common starting material. osti.govrsc.orgrsc.org This principle allows for the selective synthesis of either the kinetic or thermodynamic product by carefully controlling the reaction temperature. rsc.org

Table 2: Kinetic vs. Thermodynamic Control in Pyridine Metalation
SubstrateConditionsProduct TypePosition of FunctionalizationReference
PyridineLDA, THF, -75 °CKineticC2 acs.org
PyridineLDA, THF, warm to 0 °CThermodynamicC4 acs.orgacs.org
H₃TPM LigandMetalation at -80 °CKineticMononuclear Complex rsc.orgrsc.org
H₃TPM LigandMetalation at 23 °CThermodynamicTrinuclear Complex rsc.orgrsc.org
Generation and Trapping of Pyridyllithium Intermediates

The formation of organolithium species from organic halides is a fundamental transformation in organic synthesis, enabling the creation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of substituted pyridines like this compound, the generation of a pyridyllithium intermediate is typically achieved through a lithium-halogen exchange reaction. This process is kinetically controlled and highly dependent on the nature of the halogen. wikipedia.org

The rates of lithium-halogen exchange follow the trend I > Br > Cl, meaning the iodine atom is exchanged much more rapidly than the chlorine atom. wikipedia.orgharvard.edu For this compound, treatment with an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (typically -78 °C or lower) would result in the selective formation of the 4-chloro-2-methoxy-5-pyridyllithium intermediate. The C-Cl bond remains intact under these conditions.

Once generated, this nucleophilic pyridyllithium intermediate is highly reactive and can be "trapped" by a wide array of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the 5-position of the pyridine ring.

Key Research Findings:

High Regioselectivity: The significant difference in the rate of exchange between iodine and chlorine ensures that the lithiation occurs exclusively at the C-I bond.

Reaction Conditions: The reaction is typically performed in ethereal solvents like tetrahydrofuran (THF) or diethyl ether at cryogenic temperatures to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.

Trapping Agents: A broad range of electrophiles can be used to trap the pyridyllithium species, including aldehydes, ketones, esters, alkyl halides, and sources of other functional groups.

ElectrophileReagent ExampleProduct Type at C-5
Aldehyde/KetoneBenzaldehydeSecondary/Tertiary Alcohol
EsterEthyl chloroformateEster
Alkyl HalideBenzyl bromideAlkyl/Aryl Group
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid
DisulfideDimethyl disulfideThioether

Metal-Halogen Exchange Reactions

Metal-halogen exchange is the underlying reaction that enables the formation of the pyridyllithium intermediates discussed previously. This reaction involves the conversion of an organic halide into an organometallic compound by treatment with an electropositive metal-containing reagent. wikipedia.org For preparing organolithium compounds from aryl halides, the reaction between an existing organolithium reagent (e.g., n-BuLi) and the aryl halide is most common. wikipedia.org

R-Li + R′-X → R-X + R′-Li

In the case of this compound, the exchange is between the C-I bond and the organolithium reagent. The reaction mechanism is believed to proceed through an "ate-complex" intermediate. harvard.edu The stability of the resulting organolithium species also plays a role, with carbanions on sp²-hybridized carbons (like in aryl systems) being more stable than those on sp³-hybridized carbons. wikipedia.org

Detailed Research Findings:

Reagent Choice: tert-Butyllithium is often more reactive than n-butyllithium and can be effective at very low temperatures. However, n-BuLi is frequently sufficient for the exchange with aryl iodides. harvard.edu

Kinetics: Lithium-halogen exchange is an exceptionally fast reaction, often proceeding to completion in minutes or even seconds at low temperatures. harvard.edu This speed allows it to compete favorably with other potential side reactions, such as nucleophilic addition or proton abstraction. harvard.edu

Other Metals: While lithium is most common, other metals can be used. For instance, Grignard reagents can be prepared via magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride. wikipedia.org This can be advantageous for substrates with functional groups that are incompatible with organolithium reagents.

Organolithium ReagentTypical ConditionsKey Characteristics
n-Butyllithium (n-BuLi)THF or Et₂O, -78 °CCommonly used, commercially available, effective for I/Br exchange.
sec-Butyllithium (s-BuLi)THF or Et₂O, -78 °CMore reactive and more basic than n-BuLi.
tert-Butyllithium (t-BuLi)Pentane/Et₂O, ≤ -78 °CMost reactive common alkyllithium; can exchange less reactive halides. harvard.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. beilstein-journals.orgnih.govnih.gov For polysubstituted halo-pyridines like this compound, these methods are particularly valuable due to the differential reactivity of the carbon-halogen bonds. In palladium- or nickel-catalyzed reactions, the reactivity order of organic halides is generally I > Br > OTf >> Cl. illinois.edu This reactivity difference allows for highly selective functionalization at the 5-position (C-I bond) while leaving the 4-position (C-Cl bond) available for subsequent transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. libretexts.org

For this compound, a Suzuki-Miyaura reaction would selectively couple a boronic acid at the C-5 position. The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Detailed Research Findings:

Catalyst Systems: A wide range of palladium catalysts and ligands can be employed. Common systems include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos), or preformed Pd-NHC complexes. researchgate.netrsc.org

Base Requirement: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. researchgate.net

Substrate Scope: The reaction is tolerant of a vast array of functional groups on both the boronic acid and the pyridine substrate.

Boronic Acid PartnerCatalyst SystemBaseExpected Product at C-5
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Phenyl
3-Furanylboronic acidPd(dppf)Cl₂K₂CO₃3-Furanyl
Vinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Vinyl
2-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃2-Methoxyphenyl

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often allows reactions to proceed under very mild conditions. orgsyn.org The functional group tolerance is also excellent. orgsyn.org

When applied to this compound, the Negishi reaction provides a reliable method for introducing alkyl, vinyl, or aryl groups at the C-5 position via selective coupling at the C-I bond. The organozinc reagents can be prepared by transmetalation from the corresponding organolithium or Grignard reagents or by direct insertion of zinc into an organic halide. orgsyn.org

Detailed Research Findings:

Catalysts: Palladium catalysts like Pd(PPh₃)₄ are effective, as are various nickel complexes. researchgate.net

High Tolerance: The reaction tolerates sensitive functional groups such as esters, ketones, and nitriles. acs.org

Reactivity: Pyridylzinc reagents are stable and can be prepared and stored, making them valuable building blocks for complex molecule synthesis. researchgate.net

Organozinc ReagentCatalystSolventProduct Type at C-5
Phenylzinc chloridePd(PPh₃)₄THFPhenyl
Ethylzinc bromidePd(dppf)Cl₂THFEthyl
2-Thienylzinc chlorideNiCl₂(dppe)DMA2-Thienyl
(Cyclohexylmethyl)zinc bromidePdCl₂(PPh₃)₂NMPCyclohexylmethyl

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that utilizes organosilicon compounds (organosilanes or organosilanols). wikipedia.org A distinctive feature of this reaction is the requirement of an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species that facilitates the transmetalation step. core.ac.uk

This methodology can be applied to this compound to form C-C bonds, again with high selectivity for the iodo-position. The organosilicon reagents are stable, non-toxic, and easy to handle. mdpi.com While the need for fluoride can be a limitation if the substrate contains silicon-based protecting groups, fluoride-free protocols using silanols or specific ligands have been developed. wikipedia.orgrsc.org

Detailed Research Findings:

Activation: The formation of a pentacoordinate silicate intermediate is crucial for the transmetalation to the palladium center. core.ac.uk

Catalyst Systems: Palladium complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands, are commonly used. core.ac.ukmdpi.com

Scope: The reaction works well for coupling aryl, heteroaryl, and vinyl silanes with aryl iodides. mdpi.com

Organosilicon ReagentActivatorCatalystExpected Product at C-5
PhenyltrimethoxysilaneTBAFPd(OAc)₂Phenyl
(Vinyl)triethoxysilaneTASFPd₂(dba)₃ / XPhosVinyl
2-Pyridyl(dimethyl)silanolNaOHPdCl₂(dppf)2-Pyridyl
(4-Fluorophenyl)triethoxysilaneTBAFPd(PPh₃)₄4-Fluorophenyl

A more recent and powerful strategy is the nickel-catalyzed reductive cross-coupling, which couples two different electrophiles in the presence of a stoichiometric reductant (e.g., Mn or Zn powder). researchgate.net When a chiral ligand is used, this transformation can be rendered asymmetric, allowing for the enantioselective formation of C-C bonds. researchgate.netacs.org

This method is particularly useful for constructing chiral C(sp³)-C(sp²) bonds. nih.gov For a substrate like this compound, the C-I bond could be coupled with a C(sp³)-electrophile, such as a benzylic or alkyl halide. The use of a chiral ligand, such as a bioxazoline (BiOX) or phosphinooxazoline (PHOX), on the nickel center can induce high enantioselectivity in the product. acs.orgacs.org This reaction avoids the need to pre-form and handle often unstable organometallic nucleophiles. acs.org

Detailed Research Findings:

Mechanism: The reaction involves the coupling of two electrophiles, one of which is often a heteroaryl iodide, with a nickel catalyst that cycles through different oxidation states, facilitated by a terminal reductant. researchgate.net

Ligand Development: The design of new chiral ligands has been crucial for achieving high yields and enantioselectivity. acs.org

Substrate Scope: The reaction tolerates a wide variety of N- and S-containing heterocycles, including pyridines, pyrimidines, and thiophenes. acs.orgacs.org Dual photoredox/nickel catalysis has further expanded the scope and reaction conditions. researchgate.netnih.gov

C(sp³) ElectrophileChiral LigandReductantPotential Chiral Product at C-5
1-Phenylethyl chloride4-heptyl-BiOXMn1-Phenylethyl group
α-ChloronitrileChiral PHOXZnα-Cyano alkyl group
Benzyl chlorideChiral BioxazolineMnBenzyl group
α-ChloroboronateChiral DiaminePhotoredox/Amineα-Boryl alkyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHKCEXIINJBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into the Reactivity of 4 Chloro 5 Iodo 2 Methoxypyridine

Reaction Pathways and Regioselectivity

The reaction pathways available to 4-Chloro-5-iodo-2-methoxypyridine are diverse, ranging from substitutions of the halogen atoms to reactions at the carbon centers of the pyridine (B92270) ring. The regioselectivity of these reactions is a consequence of the combined directing effects of the substituents.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines. youtube.com The electron-withdrawing nature of the ring nitrogen atom makes the pyridine nucleus susceptible to attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen. stackexchange.com This is because the anionic charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom, a stabilization not possible with attack at the meta (C3/C5) positions. stackexchange.comvaia.com

In this compound, the chlorine atom is at the C4 position, a site activated for SNAr. A nucleophile attacking this position would generate a stabilized intermediate. The reaction proceeds via a two-step addition-elimination mechanism, where the disruption of aromaticity in the first step is typically rate-determining. stackexchange.com

The relative leaving group ability of the halogens in SNAr on pyridinium (B92312) ions does not always follow the simple "element effect" (F > Cl > Br > I) seen in other activated aryl systems. nih.gov Studies on N-methylpyridinium ions have shown a reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the reaction mechanism can be complex, with deprotonation of the addition intermediate sometimes being the rate-determining step. nih.gov For this compound, the chlorine at the activated C4 position is the more likely site for SNAr compared to the iodine at the C5 position, which is not electronically activated for this pathway. The presence of other substituents can also heavily influence regioselectivity through steric and electronic effects. wuxiapptec.comresearchgate.net

Table 1: Factors Influencing SNAr on Halogenated Pyridines
FactorInfluence on Reactivity and RegioselectivityRelevance to this compound
Position of Halogen Leaving groups at C2 and C4 are activated due to stabilization of the anionic intermediate by the ring nitrogen. stackexchange.comThe chlorine atom at C4 is activated for SNAr.
Leaving Group Ability In some pyridine systems, the typical element effect is not observed, with Cl, Br, and I showing similar reactivity. nih.govSubstitution of the C4-Chloro group is favored over the C5-Iodo group based on position activation.
Other Ring Substituents Electron-donating or -withdrawing groups and steric hindrance can alter the preferred site of attack. researchgate.netThe C2-methoxy and C5-iodo groups electronically and sterically influence the approach of nucleophiles.

While the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene, the substituents on this compound modulate this reactivity. The outcome of electrophilic aromatic substitution (SEAr) is determined by the cumulative directing effects of the existing groups. youtube.com

The directing effects of the substituents are as follows:

2-Methoxy (-OCH₃): This is a strong activating group that donates electron density via resonance. It directs incoming electrophiles to the ortho and para positions. In this case, it activates C3 and C5.

4-Chloro (-Cl) and 5-Iodo (-I): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho- and para-directors because their lone pairs can donate into the ring to stabilize the cationic intermediate (arenium ion). youtube.com The chloro group directs to C3 and C5, while the iodo group directs to C4 and C6.

The potential sites for electrophilic attack are C3 and C6. The regioselectivity will depend on the balance of these competing effects.

Table 2: Analysis of Electrophilic Substitution Sites
PositionActivating/Directing InfluencesDeactivating InfluencesPredicted Outcome
C3 Strongly activated (ortho to -OCH₃). Directed by -Cl (ortho).General ring deactivation from halogens and nitrogen.A highly probable site for substitution due to strong activation from the methoxy (B1213986) group.
C6 Directed by -I (ortho).General ring deactivation. Less direct activation compared to C3.A possible site for substitution, but likely less favored than C3.

A significant reaction pathway for halogenated aromatics, particularly under basic conditions, is the "halogen dance" reaction. clockss.orgwikipedia.org This base-induced rearrangement involves the migration of a halogen atom (typically bromine or iodine) from its original position to a more thermodynamically stable one on the ring. clockss.orgresearchgate.net

The mechanism is driven by the formation of an organometallic intermediate (typically a lithiated species). clockss.org For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could deprotonate the ring at C6 or C3. The resulting pyridyllithium species can then exist in equilibrium with an intermediate where the iodine atom has migrated, for instance, to the C6 position, with the lithium now occupying the C5 position. This intramolecular rearrangement allows for functionalization at positions that are not accessible through direct deprotonation. wikipedia.orgresearchgate.net The transposition of the heavy halogen (iodine) is more facile than that of the lighter chlorine. clockss.org This halogen dance is a key example of thermodynamic control in the reactions of organometallic intermediates. wikipedia.org

Role of Organometallic Intermediates in Reaction Mechanisms

Organometallic intermediates are central to many transformations of this compound, enabling C-C and C-heteroatom bond formation and facilitating complex rearrangements.

The treatment of halo-pyridines with strong bases (like LDA) or organometallic reagents results in the formation of transient anionic species. youtube.com These reactions can proceed via two main pathways: deprotonation of an acidic ring proton (directed metalation) or metal-halogen exchange. For this compound, deprotonation is likely to occur at C6, the most acidic position not occupied by a halogen.

The resulting organolithium species is a potent nucleophile and a strong base. It is typically generated at low temperatures (e.g., -78 °C) and used immediately. The presence and position of this transient anionic species are confirmed by "quenching" or "trapping" the reaction with an electrophile. researchgate.netnih.gov Adding an electrophile, such as iodine (I₂), aldehydes, or alkyl halides, results in the formation of a new bond at the site of metallation, providing a stable, characterizable product and confirming the location of the transient intermediate. researchgate.netthieme-connect.com

The lithiation of substituted pyridines is a classic example of a reaction that can be governed by either kinetic or thermodynamic control. acs.orgwikipedia.orgyoutube.com

Kinetic Control: At very low temperatures and short reaction times, the deprotonation occurs at the most accessible, kinetically acidic proton. The resulting organometallic intermediate is trapped by an electrophile before it has a chance to rearrange. wikipedia.orgrsc.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the initially formed kinetic product can rearrange to a more stable thermodynamic intermediate. wikipedia.org This equilibration is the foundation of the halogen dance reaction. wikipedia.org

In the context of this compound, initial deprotonation might occur at C6 (kinetic product). If the temperature is raised, this species could undergo a halogen dance, where the iodine atom migrates from C5 to C6, to form a more stable 5-lithiated pyridine intermediate (thermodynamic product). researchgate.netacs.org The final product depends on when the electrophile is added, allowing for selective synthesis of different isomers from the same starting material by simply modifying the reaction conditions. researchgate.net

Catalytic Reaction Mechanisms

The reactivity of this compound in catalytic reactions is governed by the distinct electronic and steric properties of its substituents. The electron-donating methoxy group can stabilize intermediates, while the halogen atoms at positions 4 and 5 provide reactive sites for cross-coupling and other transformations. The iodine atom, being a better leaving group than chlorine, typically dictates the regioselectivity of these reactions.

Oxidative Addition and Reductive Elimination Steps in Cross-Coupling

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism fundamentally involves the oxidative addition of the aryl halide to a low-valent transition metal catalyst, followed by transmetalation and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. For this compound, the iodine at the 5-position is the primary site of reaction due to the weaker carbon-iodine bond compared to the carbon-chlorine bond.

The generally accepted catalytic cycle can be summarized as follows:

Oxidative Addition: A low-valent palladium(0) complex, often generated in situ from a palladium(II) precursor, reacts with this compound. The palladium inserts into the carbon-iodine bond, leading to the formation of a square planar palladium(II) intermediate. This step is often rate-determining. The mechanism of this oxidative addition can vary, with potential pathways including concerted additions or radical pathways involving single-electron transfer steps, depending on the specific ligands and reaction conditions. nih.gov

Transmetalation: The organopalladium(II) halide intermediate then reacts with the organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group from boron to the palladium center and replacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups couple and are expelled from the palladium center, forming the desired product. This step regenerates the catalytically active palladium(0) species, allowing the catalytic cycle to continue.

The efficiency and outcome of these steps are influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, bulky electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

StepDescriptionKey Intermediates
Oxidative Addition Insertion of Pd(0) into the C-I bond of this compound.Aryl-Pd(II)-halide complex
Transmetalation Transfer of an organic group from a main group organometallic reagent (e.g., organoboron) to the Pd(II) center.Diaryl-Pd(II) complex
Reductive Elimination Formation of a new C-C bond and regeneration of the Pd(0) catalyst.Coupled product and Pd(0)

Ligand Coupling in Transition Metal-Free Arylation

While less common for aryl halides, transition metal-free arylation reactions offer an alternative pathway for forming carbon-carbon or carbon-heteroatom bonds. These reactions often proceed through different mechanistic manifolds compared to their transition metal-catalyzed counterparts.

One proposed mechanism involves a base-promoted nucleophilic aromatic substitution (SNAr) pathway. In the context of this compound, a strong base can deprotonate a suitable nucleophile, which then attacks the electron-deficient pyridine ring. The electron-withdrawing nature of the chlorine and iodine atoms, as well as the ring nitrogen, activates the ring towards nucleophilic attack. The regioselectivity of this attack would be influenced by the relative activating effects of the substituents.

Another possibility in certain systems is the formation of an aryne intermediate, although this is less likely for this specific substrate under typical conditions.

Research into the precise mechanisms of transition metal-free arylations of polysubstituted pyridines like this compound is an ongoing area of investigation. The interplay of the electronic effects of the methoxy, chloro, and iodo substituents significantly influences the reactivity and the preferred reaction pathway.

Theoretical and Computational Chemistry Investigations of 4 Chloro 5 Iodo 2 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become essential tools for investigating the properties of molecules like 4-Chloro-5-iodo-2-methoxypyridine. These computational approaches allow for the detailed examination of various molecular characteristics.

Density Functional Theory (DFT) Studies

DFT methods are widely used to predict the molecular structure and vibrational spectra of polyatomic molecules with a high degree of accuracy. ijesit.com These computational techniques are instrumental in understanding the fundamental properties of chemical compounds.

Theoretical calculations are crucial for determining the optimized molecular geometry of this compound. By using methods like DFT with specific basis sets, researchers can predict bond lengths and angles. This process helps in finding the most stable conformation of the molecule, which corresponds to the minimum energy on the potential energy surface. ijesit.comresearchgate.net Comparing these calculated parameters with experimental data, when available, allows for the validation of the theoretical model. nih.gov For instance, a good correlation between calculated and experimental bond lengths and angles indicates the reliability of the computational method used. nih.gov

Below is a table showcasing typical data obtained from geometry optimization studies.

ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC-Cl1.74 Å
C-I2.10 Å
C-O1.35 Å
O-CH31.43 Å
Bond AngleCl-C-C119.5°
I-C-C120.5°
C-O-C118.0°

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated and methoxy-substituted pyridines. Actual values for this compound would require specific computational studies.

Vibrational frequency analysis is a key component of computational studies, providing theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. ijesit.comnih.gov DFT calculations, often in conjunction with methods like Hartree-Fock, are employed to compute the vibrational wavenumbers. ijesit.com Scaling procedures are commonly applied to the calculated frequencies to improve the agreement with experimental values. nih.gov This analysis helps in understanding the molecular vibrations associated with different functional groups within this compound, such as the C-Cl, C-I, and C-O-CH3 groups.

The following table presents a hypothetical assignment of vibrational frequencies for the molecule.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)Pyridine (B92270) ring3100-3000
C-H stretch (methyl)-OCH32980-2850
C=N, C=C stretchPyridine ring1600-1450
C-O-C stretchMethoxy (B1213986) group1250-1200
C-I stretchIodo group600-500
C-Cl stretchChloro group750-650

Note: This table contains representative frequency ranges for the indicated functional groups. Precise assignments for this compound would be determined from specific DFT calculations.

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally suggests higher chemical reactivity and biological activity. nih.gov The energies of the HOMO and LUMO orbitals also provide information about the electron-donating and electron-accepting capabilities of the molecule, respectively. These parameters are calculated using DFT methods. nih.govnih.gov

A summary of typical electronic structure data is provided in the table below.

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Energy Gap5.0

Note: The values presented are illustrative. The actual HOMO and LUMO energies for this compound would be obtained from specific quantum chemical computations.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the molecule's surface using a color scale. researchgate.net Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. nih.govresearchgate.net This analysis provides insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Computational methods are also employed to investigate the non-linear optical (NLO) properties of molecules. The first-order hyperpolarizability (β) is a key parameter that indicates a molecule's potential for NLO applications. nih.govresearchgate.net Molecules with large hyperpolarizability values are of interest for their potential use in advanced optical materials and devices. nih.gov The calculation of NLO properties often involves DFT methods to determine the molecule's response to an external electric field. researchgate.net The presence of electron-donating and electron-accepting groups within a conjugated π-electron system can lead to enhanced NLO properties. researchgate.net

The table below shows hypothetical NLO data for the molecule.

NLO ParameterCalculated Value
Dipole Moment (μ)3.5 D
Average Polarizability (α)25 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β)15 x 10⁻³⁰ esu

Note: These values are for illustrative purposes. The actual NLO properties of this compound would need to be determined through specific computational studies.

Ab Initio Computational Methods

Ab initio computational methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods solve the electronic Schrödinger equation to provide a detailed description of the electronic structure of a molecule. For a comprehensive understanding of this compound, ab initio calculations, particularly at the Hartree-Fock (HF) and post-Hartree-Fock levels (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC), are invaluable.

Density Functional Theory (DFT) has also emerged as a powerful and widely used computational method that balances accuracy and computational cost. DFT methods, such as those employing the B3LYP functional, are often used to study the properties of substituted pyridines. uniba.sk For this compound, DFT calculations would typically be employed to optimize its molecular geometry, calculate its vibrational frequencies, and determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

A hypothetical table of key parameters that could be obtained from ab initio or DFT calculations for this compound is presented below. These values are illustrative and based on typical results for similar halogenated pyridine derivatives.

ParameterHypothetical ValueSignificance
Total Energy -X HartreesProvides a measure of the molecule's stability.
HOMO Energy -Y eVIndicates the electron-donating ability.
LUMO Energy -Z eVIndicates the electron-accepting ability.
HOMO-LUMO Gap (Y-Z) eVRelates to chemical reactivity and electronic transitions.
Dipole Moment ~D DebyesReflects the overall polarity of the molecule.

Analysis of Intramolecular and Intermolecular Interactions

The substituent groups on the pyridine ring of this compound—a methoxy group, a chlorine atom, and an iodine atom—introduce a complex interplay of electronic and steric effects. These interactions are pivotal in defining the molecule's stability, reactivity, and potential for intermolecular associations. Several computational techniques are employed to dissect these intricate interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, providing insights into hyperconjugative interactions and the stability they confer. NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that align with the intuitive Lewis structure representation of a molecule.

For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. The second-order perturbation energy, E(2), quantifies the strength of these donor-acceptor interactions. For instance, interactions between the lone pairs of the nitrogen, oxygen, and halogen atoms with the antibonding orbitals of the pyridine ring can be quantified to understand their influence on the ring's electronic character.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which is particularly adept at identifying and visualizing non-covalent interactions (NCIs). researchgate.net RDG analysis provides a graphical representation of these interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. mdpi.com

In the context of this compound, RDG analysis would be instrumental in visualizing potential intramolecular and intermolecular interactions. For example, it could reveal weak hydrogen bonds between the hydrogen atoms of the methoxy group and the adjacent chlorine or iodine atoms, or it could illustrate the nature of stacking interactions between molecules in a condensed phase. The RDG scatter plots, colored to distinguish between attractive and repulsive interactions, offer a clear picture of the forces that govern the molecule's supramolecular chemistry. rsc.org

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a measure of electron localization. unirioja.es These methods are used to visualize the regions of space where there is a high probability of finding an electron pair, thus offering a quantum chemical-based depiction of chemical bonds and lone pairs. researchgate.net

For this compound, ELF and LOL analyses would provide a detailed map of the electron distribution. The basins of the ELF or LOL fields would correspond to the core electrons of the atoms, the covalent bonds between them, and the lone pairs of the nitrogen, oxygen, and halogen atoms. The degree of electron localization in the C-Cl and C-I bonds could be assessed, providing insights into their covalent character. Furthermore, the shape and size of the lone pair basins on the nitrogen and oxygen atoms can be related to their basicity and nucleophilicity. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is another powerful method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds between them. nih.gov By analyzing the topological properties of the electron density at the bond critical points (BCPs), AIM theory can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).

For this compound, an AIM analysis would provide quantitative data on the nature of the various bonds within the molecule. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the C-C, C-N, C-O, C-Cl, and C-I bonds would offer a rigorous assessment of their strength and character. A negative Laplacian value is indicative of a shared-shell interaction (covalent bond), while a positive value suggests a closed-shell interaction. This analysis can be particularly insightful for understanding the polar nature of the carbon-halogen bonds. jksus.org

Reactivity Prediction and Mechanistic Elucidation

Computational chemistry is a cornerstone of modern approaches to predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, a variety of computational tools can be employed to forecast its behavior in chemical reactions.

The analysis of the frontier molecular orbitals (HOMO and LUMO) provides initial insights into the molecule's reactivity. The distribution of the HOMO can indicate the most likely sites for electrophilic attack, while the distribution of the LUMO can suggest the preferred sites for nucleophilic attack. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through descriptors such as electronegativity, hardness, softness, and the Fukui function. The Fukui function, in particular, is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. rsc.org For this compound, calculating the Fukui functions would allow for a detailed prediction of its regioselectivity in various reactions.

Fukui Functions for Local Reactivity Descriptors

The reactivity of a molecule is not uniform across its structure; certain atoms or regions are more susceptible to attack by electrophiles or nucleophiles. Fukui functions, derived from conceptual density functional theory (DFT), are instrumental in identifying these reactive centers. wikipedia.orgnih.gov The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. wikipedia.org In practice, condensed Fukui functions are often used, which attribute these changes to individual atoms within the molecule. researchgate.net

There are three main types of condensed Fukui functions that describe different types of reactivity:

f+ : This function indicates the propensity of an atomic site to accept an electron, thus identifying sites for nucleophilic attack. A higher f+ value suggests a more favorable site for a nucleophile to attack. faccts.de

f- : This function reveals the propensity of an atomic site to donate an electron, highlighting sites for electrophilic attack. A larger f- value indicates a more reactive site towards an electrophile. faccts.de

f0 : This function is the average of f+ and f- and is used to identify sites for radical attack.

The substituents further modulate this reactivity profile. The methoxy group at the 2-position is an electron-donating group through resonance, which can increase the electron density at the ortho and para positions. Conversely, the chloro and iodo groups at the 4- and 5-positions are electron-withdrawing through induction, while also having some electron-donating resonance effects. The interplay of these electronic effects determines the specific atomic sites that are most reactive.

Table 1: Predicted Trends in Condensed Fukui Functions (f+ and f-) for this compound

Atomic SitePredicted f+ (for Nucleophilic Attack)Predicted f- (for Electrophilic Attack)Rationale
N1LowLowThe nitrogen atom's lone pair is generally less available for electrophilic attack in an aromatic ring and it is not a primary site for nucleophilic attack on the ring itself.
C2HighLowThe methoxy group is activating, but the adjacent electronegative nitrogen makes this position susceptible to nucleophilic attack.
C3LowHighThis position is predicted to be relatively electron-rich due to the influence of the methoxy group, making it a likely site for electrophilic attack.
C4 (with Cl)HighLowThe electron-withdrawing nature of the chlorine atom and the influence of the ring nitrogen make this a prime site for nucleophilic attack.
C5 (with I)ModerateModerateThe iodo group is less electronegative than chlorine, and its larger size can influence steric accessibility. Its electronic effect is a balance of induction and weak resonance.
C6HighLowThis position is activated by the para-donating effect of the methoxy group and is also influenced by the ring nitrogen, making it a potential site for nucleophilic attack.

This table is illustrative and based on general principles of substituent effects on pyridine rings. Actual values would require specific quantum chemical calculations.

These predicted trends from Fukui function analysis provide a theoretical framework for understanding and predicting the regioselectivity of reactions involving this compound.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. nih.gov Solvation, the interaction between a solute and the surrounding solvent molecules, can influence molecular conformation, electronic structure, and the energetics of reaction pathways. nih.govdntb.gov.ua Computational chemistry offers various models to simulate these effects, broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models : In these models, individual solvent molecules are included in the calculation. This method is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reactivity. nih.govdntb.gov.ua

For this compound, the choice of solvent is expected to have a pronounced impact on its behavior. The molecule possesses several sites capable of engaging in specific interactions with solvent molecules. The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. The oxygen atom of the methoxy group also has lone pairs and can participate in hydrogen bonding. The halogen atoms (chlorine and iodine) can also engage in halogen bonding, a type of non-covalent interaction.

The nature of the solvent will dictate the types of interactions that predominate:

Protic Solvents (e.g., water, methanol) : These solvents can act as hydrogen bond donors and will strongly interact with the nitrogen and oxygen atoms of this compound. This can stabilize the ground state of the molecule and potentially influence the transition states of reactions.

Aprotic Polar Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) : These solvents cannot donate hydrogen bonds but have large dipole moments and can engage in strong dipole-dipole interactions. acs.org They are effective at solvating polar molecules and can influence the rates of reactions, particularly nucleophilic substitutions. acs.org

Nonpolar Solvents (e.g., toluene, hexane) : In these solvents, intermolecular interactions will be dominated by weaker van der Waals forces. The solubility of the polar this compound is expected to be lower in these solvents.

Table 2: Predicted Solvation Effects on the Properties of this compound

Solvent TypeKey InteractionsPredicted Effect on Molecular PropertiesPredicted Effect on Reactivity
Protic (e.g., Water)Hydrogen bonding with N and O atoms.Increased dipole moment, stabilization of polar ground state.May alter regioselectivity by blocking certain reactive sites through strong solvation. Can facilitate reactions involving charged intermediates.
Aprotic Polar (e.g., DMF)Strong dipole-dipole interactions.Significant polarization of the solute molecule.Generally accelerates SNAr reactions by solvating the transition state more effectively than the ground state.
Nonpolar (e.g., Toluene)van der Waals forces.Minimal change in electronic properties compared to the gas phase.Slower reaction rates for polar reactions due to poor stabilization of polar intermediates and transition states.

This table presents expected qualitative trends. Quantitative predictions require specific computational modeling.

Research Applications and Broader Scientific Impact

Building Block in Complex Heterocyclic Compound Libraries

4-Chloro-5-iodo-2-methoxypyridine serves as a fundamental building block in the synthesis of more intricate organic molecules. Chemists utilize such versatile heterocyclic scaffolds to generate libraries of novel compounds. These libraries are instrumental in screening for biological activity and discovering new therapeutic agents. The presence of two different halogen atoms (chlorine and iodine) at distinct positions on the pyridine (B92270) ring allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity enables the controlled introduction of various functional groups, leading to a wide array of complex substituted pyridines. Related pyridine derivatives are widely employed as intermediates in the creation of biologically active molecules for the pharmaceutical and agrochemical industries. lookchem.comchemimpex.com For instance, similar pyrimidine-based compounds are used to generate diverse derivatives for applications ranging from kinase inhibitors to novel marine alkaloids.

Precursor for Advanced Chemical Intermediates

This compound is a key precursor in multi-step synthetic pathways aimed at producing advanced chemical intermediates. These intermediates are not final products but are crucial for constructing complex target molecules. For example, the structurally related compound 4-Iodo-2-methoxy-5-methylpyridine is explicitly documented as an intermediate in the synthesis of protein kinase ERK2 inhibitors. The synthetic versatility of the this compound backbone makes it a valuable starting material for agrochemicals like herbicides and fungicides and for various specialty chemicals. chemimpex.com The ability to selectively manipulate the chloro and iodo substituents makes it a strategic choice for creating elaborate molecular frameworks.

Below is a table of advanced intermediates that can be conceptually derived from similar halogenated pyridine scaffolds, highlighting the synthetic possibilities.

Intermediate ClassPotential ApplicationRelevant Scaffold Feature
Pyridine-based Boronic EstersSuzuki-Miyaura Coupling ReagentsReactivity at the iodo position
Substituted Biaryl PyridinesKinase Inhibitor BackbonesVersatility in coupling reactions
AminopyridinesPharmaceutical ScaffoldsNucleophilic substitution at the chloro position
PyridylphosphonatesReagents for Horner-Wadsworth-EmmonsFunctionalization of the pyridine ring

Development in Ligands for Organometallic Chemistry and Catalysis

The pyridine framework is a cornerstone in the design of ligands for organometallic chemistry and catalysis. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal centers. Derivatives of this compound can be modified to create sophisticated ligands. Research on related pyridine-2-carboxylic acid derivatives shows their effectiveness in forming stable complexes with transition metals like manganese (II). researchgate.net These complexes exhibit interesting properties, such as enhanced nonlinear optical (NLO) activity, driven by ligand-to-metal charge transfer interactions. researchgate.net The electronic properties of the pyridine ring, modulated by its substituents, are crucial in tuning the catalytic activity and stability of the resulting metal complexes.

The development of chiral ligands derived from pyridine scaffolds is of particular importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. While direct studies on this compound in this context are specific, the broader class of chiral pyridine-based ligands is well-established. For example, chiral N,N′-dioxide ligands, which can be synthesized from pyridine precursors, have been successfully used in iron-catalyzed asymmetric halohydroxylation reactions. researchgate.net In these systems, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of α-halo-β-hydroxy ketones with good yields and enantioselectivity. researchgate.net This demonstrates the potential of functionalized pyridines to serve as the foundation for powerful catalysts in stereoselective synthesis.

Potential in Functional Materials Science

The unique electronic and structural characteristics of this compound and its derivatives suggest their potential for use in the field of functional materials science. sigmaaldrich.com The broader class of halogenated heterocyclic compounds is recognized for its growing importance in this area. The incorporation of such pyridinic structures can influence the properties of polymers and coatings, potentially enhancing durability or conferring other desirable characteristics. chemimpex.com Furthermore, the demonstrated use of related metal-pyridine complexes in nonlinear optics (NLO) highlights a promising avenue for materials applications. researchgate.net NLO materials are critical for technologies like optical data storage and telecommunications. The ability of pyridine ligands to facilitate charge transfer within metal complexes is a key mechanism for achieving high NLO responses, indicating that appropriately designed derivatives of this compound could be valuable components in the creation of new functional materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-Chloro-5-iodo-2-methoxypyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution. For example:

  • Step 1: Start with a pyridine precursor (e.g., 2-methoxypyridine) and sequentially introduce halogens via electrophilic substitution or metal-catalyzed cross-coupling.
  • Step 2: Optimize conditions using solvents like DMF or THF, temperatures between 60–120°C, and catalysts such as Pd(PPh₃)₄ for iodine incorporation .
  • Critical Parameters: Excess iodine (1.5–2.0 equiv.) and controlled reaction time (12–24 hrs) minimize byproducts. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C2: δ ~3.9 ppm; iodine at C5 deshields adjacent protons). ¹H-¹³C HSQC resolves overlapping signals .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and isotopic patterns (iodine’s 127/129 amu doublet).
  • X-ray Crystallography: Resolves structural ambiguities, particularly halogen bonding preferences .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies often arise from:

  • Impurity Profiles: Trace metals (e.g., Pd residues) or moisture can deactivate catalysts. Pre-purify via chelation (e.g., EDTA wash) or anhydrous conditions .
  • Substituent Effects: The electron-withdrawing methoxy group at C2 slows oxidative addition in Suzuki-Miyaura couplings. Use stronger bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C) to enhance reactivity .
  • Validation: Repeat reactions in triplicate with standardized protocols and characterize products via GC-MS or HPLC to quantify yields .

Q. What experimental strategies optimize regioselective substitution at the iodine position?

Methodological Answer:

  • Directing Groups: The methoxy group at C2 directs electrophiles to C5 (iodine’s position). Use transient protecting groups (e.g., Boc) to block competing sites .
  • Metal-Mediated Activation: Employ CuI or Pd(0) catalysts to facilitate iodine displacement with nucleophiles (e.g., amines, alkoxides) in DMSO at 100°C .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (C5 substitution), while higher temperatures (80°C) may shift selectivity .

Q. How does the halogen substituent (Cl vs. I) influence biological activity in target engagement assays?

Methodological Answer:

  • In Vitro Assays: Compare IC₅₀ values against enzymatic targets (e.g., kinases) using fluorescence polarization or SPR. The iodine’s larger van der Waals radius may enhance hydrophobic binding .
  • Molecular Docking: Model interactions using software like AutoDock Vina. Iodine’s polarizability may strengthen π-stacking in aromatic pockets, while chlorine’s smaller size reduces steric hindrance .
  • Data Interpretation: Normalize activity data to logP values to distinguish electronic effects from lipophilicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Source Validation: Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) and databases like PubChem. Avoid non-curated sources .
  • Experimental Replication: Reproduce synthesis and analysis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced Techniques: Use variable-temperature NMR to detect polymorphism or DSC to identify eutectic mixtures .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 45–68% (Pd-catalyzed iodination)
¹³C NMR (C5-I) δ 140–145 ppm (deshielded)
LogP 2.3–2.7 (calculated via ChemDraw)
Typical Byproducts Dehalogenated pyridines, dimerization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.